molecular formula C29H28ClNO2 B022222 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol CAS No. 287930-77-2

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Cat. No. B022222
M. Wt: 458 g/mol
InChI Key: ZSHIDKYITZZTLA-FCPABOFRSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, cyclization processes, and sometimes the use of protective groups to achieve high yields and selectivity. For example, studies on similar compounds have demonstrated the use of catalyzed reactions to facilitate the formation of quinoline cores and subsequent modifications to introduce various functional groups, including chloro substituents and alkenyl chains (Khusnutdinov et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and spectroscopic methods. These techniques provide insights into the polymorphism, molecular conformation, and intermolecular interactions present in the compound. For instance, a study on a structurally related compound utilized spectroscopic and diffractometric techniques to elucidate the polymorphic forms, showcasing the subtle differences in molecular structure that can significantly affect the physical properties of the compound (Vogt et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are pivotal in modifying the chemical structure to introduce new functional groups or to alter existing ones, thereby tailoring the compound’s chemical properties for specific applications. The reactivity of these compounds towards different reagents and conditions highlights the versatility and potential utility of quinoline derivatives in synthetic chemistry (Mamedov et al., 1991).

Physical Properties Analysis

The physical properties of quinoline derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. Polymorphism, in particular, can significantly affect the solubility and stability of these compounds. Detailed studies on related compounds have shown how minor differences in crystal structure can lead to different physical properties, which is crucial for the development of pharmaceutical formulations (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are central to their application in chemical syntheses and pharmaceutical development. Studies on similar compounds provide insights into their reactivity patterns, highlighting the influence of substituents on their chemical behavior. For example, the presence of electron-donating or withdrawing groups can significantly impact the compound's reactivity, stability, and interaction with biological targets (Soural et al., 2006).

Scientific Research Applications

  • Anticancer and Anti-inflammatory Activities : Quinolinyl chalcone derivatives, including this compound, have shown potential in anticancer and anti-inflammatory applications. One study highlighted a specific derivative, SGCH 9, for its significant reduction in rat paw oedema (Kotra, Ganapaty, & Adapa, 2010).

  • Leukotriene D4 Antagonist : This compound has been identified as a leukotriene D4 antagonist. It has been used in pharmaceutical preparations and biological samples, particularly in high-performance liquid chromatography (HPLC) assays with UV and fluorescence detection (Bedard & Cotton, 1989).

  • Chiral Intermediate in Antidepressant Synthesis : The yeast reductase YOL151W can generate the (S)-alcohol form of this compound, which is a chiral intermediate in the synthesis of antidepressant drugs (Choi et al., 2010).

  • Synthesis of 2-Phenylquinoline and Derivatives : This compound is used in a novel synthetic method for 2-Phenylquinoline and its derivatives, as demonstrated in a study focusing on the multicomponent reaction catalyzed by FeCl3·6H2O (Khusnutdinov et al., 2016).

  • Catalyst for Ketone Reduction : It has also been used as a catalyst for ketone reduction in scientific research, specifically in the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts (Facchetti et al., 2016).

  • LTD4 Receptor Studies : An [125I]-labelled derivative of the compound has been identified as a useful tool for LTD4 receptor studies (Li et al., 1994).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves speculation or educated predictions about potential future research directions or applications of the compound .

properties

IUPAC Name

(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-FCPABOFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

CAS RN

287930-77-2, 142569-70-8
Record name 2-[2-[3(S)-[3-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]phenyl-2-propanol
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Record name (1S)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propanol
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Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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